2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside
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Overview
Description
2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a synthetic compound with the molecular formula C19H23NO6 and a molecular weight of 361.39 g/mol . It is primarily used in research settings and is not intended for diagnostic or therapeutic use . This compound is known for its potential antiviral properties, particularly against influenza A and HIV.
Preparation Methods
The synthesis of 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the following steps:
Starting Materials: The synthesis begins with 2-naphthylmethanol and 2-acetamido-2-deoxy-b-D-glucopyranose.
Reaction Conditions: The reaction is carried out under mild acidic conditions to facilitate the glycosidic bond formation between the naphthylmethyl group and the glucopyranoside.
Purification: The product is purified using column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various substituted derivatives.
Scientific Research Applications
2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a substrate in enzymatic assays to study glycosidase activity.
Biology: The compound is employed in the study of carbohydrate metabolism and glycosylation processes.
Mechanism of Action
The mechanism of action of 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with viral enzymes. By selectively targeting these enzymes, the compound obstructs their function, thereby halting viral dissemination. This mechanism is particularly effective against influenza A and HIV.
Comparison with Similar Compounds
2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside can be compared with similar compounds such as:
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside: This compound also serves as a substrate in enzymatic assays but has different spectroscopic properties due to the nitrophenyl group.
2-Azidoethyl 2-acetamido-2-deoxy-b-D-glucopyranoside: This compound is used in click chemistry applications due to the presence of the azido group.
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(naphthalen-2-ylmethoxy)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6/c1-11(22)20-16-18(24)17(23)15(9-21)26-19(16)25-10-12-6-7-13-4-2-3-5-14(13)8-12/h2-8,15-19,21,23-24H,9-10H2,1H3,(H,20,22)/t15-,16-,17-,18-,19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTVPDFSOUPHFE-FVVUREQNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC3=CC=CC=C3C=C2)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC3=CC=CC=C3C=C2)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457103 |
Source
|
Record name | 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197574-95-1 |
Source
|
Record name | 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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